Sodium dithionate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/2Na.H2O6S2/c;;1-7(2,3)8(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMWJXBSXGUPGY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

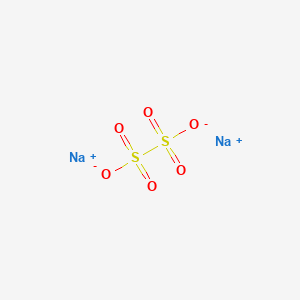

[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14970-71-9 (Parent) | |

| Record name | Sodium dithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70227181 | |

| Record name | Sodium dithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Colorless solid; [Merck Index] Solid; [MP Biomedicals MSDS] | |

| Record name | Sodium dithionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7631-94-9 | |

| Record name | Sodium dithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dithionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DITHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPF7Z41GAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Dithionite via the Zinc Dust Process

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Sodium dithionite (B78146) (Na₂S₂O₄), a powerful reducing agent, is of significant interest across various scientific and industrial domains, including organic synthesis, materials science, and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis of sodium dithionite through the well-established zinc dust process. This document outlines the core chemical principles, detailed experimental protocols, and critical process parameters. Quantitative data is summarized for comparative analysis, and key process stages are visually represented through logical diagrams to facilitate a deeper understanding of the synthesis pathway.

Introduction

Sodium dithionite, also known as sodium hydrosulfite, is a versatile reducing agent employed in numerous applications, from industrial dyeing and bleaching to specialized roles in organic and inorganic chemistry. The zinc dust process represents a traditional and industrially significant method for its production. This process is characterized by a two-step reaction sequence, commencing with the formation of zinc dithionite from the reaction of zinc dust with sulfur dioxide, followed by a metathesis reaction with a sodium salt to yield the desired sodium dithionite. This guide delves into the technical intricacies of this process, offering a detailed examination for laboratory and pilot-scale synthesis.

Core Chemical Principles

The synthesis of sodium dithionite via the zinc dust process is fundamentally a two-step redox and precipitation reaction sequence.

Step 1: Formation of Zinc Dithionite

In the initial step, a suspension of zinc dust is reacted with sulfur dioxide gas. Zinc acts as the reducing agent, converting the sulfur dioxide into the dithionite anion.

Reaction: Zn + 2SO₂ → ZnS₂O₄[1][2][3]

This reaction is exothermic and requires careful temperature control to prevent the decomposition of the dithionite product.[4]

Step 2: Metathesis Reaction to Form Sodium Dithionite

The resulting zinc dithionite solution is then treated with a sodium base, typically sodium hydroxide (B78521) or sodium carbonate, to precipitate zinc as either zinc hydroxide or zinc carbonate, leaving sodium dithionite in the solution.

Reaction with Sodium Hydroxide: ZnS₂O₄ + 2NaOH → Na₂S₂O₄ + Zn(OH)₂ (s)[1][2][3]

Reaction with Sodium Carbonate: ZnS₂O₄ + Na₂CO₃ → Na₂S₂O₄ + ZnCO₃ (s)

The choice between sodium hydroxide and sodium carbonate can influence the characteristics of the precipitated zinc salt, which is a key byproduct of this process.

Quantitative Process Parameters

The following table summarizes key quantitative parameters for the zinc dust process, providing a basis for experimental design and process optimization.

| Parameter | Value | Notes |

| Step 1: Zinc Dithionite Formation | ||

| Reaction Temperature | ~40 °C (industrial)[1][3][5]; 0 °C (lab-scale)[6] | The reaction is exothermic; cooling is essential to prevent byproduct formation.[4] |

| pH | Maintained above 3.3[7] | pH drops as the reaction proceeds. |

| Reactant Ratio (Lab Scale) | 10 g Zinc Dust (≥100 mesh) in 100 mL water[6] | Gaseous SO₂ is bubbled through the suspension until the zinc is consumed.[6] |

| Step 2: Sodium Dithionite Formation | ||

| Precipitating Agent | Sodium Hydroxide or Sodium Carbonate[1][5] | |

| Product Isolation and Purification | ||

| Salting Out Temperature | > 60 °C (with NaCl)[1] | |

| Drying Temperature | 90 - 100 °C[1] | |

| Yield and Purity | ||

| Typical Yield (Lab Scale) | ~25 g of Na₂S₂O₄·2H₂O from 10 g of Zinc[6] | This represents a high conversion rate, though commercial yields may vary. |

| Purity | High[5] | The final product is typically of high purity, suitable for most applications. |

Experimental Protocols

Laboratory-Scale Synthesis of Sodium Dithionite Dihydrate

This protocol is adapted from established laboratory procedures.[6]

Materials:

-

Zinc dust (≥100 mesh, low oxide content)

-

Sulfur dioxide (gaseous)

-

Sodium acetate (B1210297) trihydrate

-

Deionized water

-

Absolute ethanol (B145695)

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Stirring plate and magnetic stir bar

-

Gas inlet tube

-

Ice bath

-

Buchner funnel and filter flask

-

Schlenk line or glove box for inert atmosphere operations

Procedure:

-

Preparation of Zinc Slurry: In a three-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, prepare a slurry of 10 g of zinc dust in 100 mL of deionized water.

-

Reaction with Sulfur Dioxide: Cool the flask in an ice bath to 0 °C. Bubble sulfur dioxide gas through the stirred slurry. Continue the gas flow until all the zinc dust has visibly reacted, and the solution takes on a reddish hue. This step should be performed in a well-ventilated fume hood.

-

Filtration: Under an inert atmosphere (e.g., using a Schlenk line or in a glove box), filter the resulting zinc dithionite solution to remove any unreacted zinc or solid impurities.

-

Precipitation of Sodium Dithionite: In the cold filtrate, dissolve 75 g of sodium acetate trihydrate.

-

Crystallization: Tightly stopper the flask and store it in a refrigerator under a nitrogen atmosphere. Agitate the mixture periodically to promote crystallization. The crystallization process may take up to three days.

-

Isolation and Washing: Collect the crystalline sodium dithionite dihydrate by suction filtration under a nitrogen atmosphere. Wash the crystals thoroughly with 150 mL of warm (50 °C) absolute ethanol to remove water and soluble impurities.

-

Drying and Storage: Dry the product and store it in a tightly sealed container under an inert atmosphere to prevent decomposition.

Industrial-Scale Synthesis of Anhydrous Sodium Dithionite

This protocol outlines the typical steps in an industrial setting.[1][3][5]

Procedure:

-

Zinc Dithionite Formation: An aqueous slurry of zinc dust is prepared in a cooled, stirred reactor maintained at approximately 40 °C.[1][5] Liquid or gaseous sulfur dioxide is introduced into the reactor until the zinc is consumed, forming a solution of zinc dithionite.

-

Filtration: The solution is passed through a filter press to remove unreacted zinc dust and other solid impurities.[1]

-

Precipitation of Zinc Byproduct: The clarified zinc dithionite solution is transferred to another set of stirred vessels. A solution of sodium hydroxide or sodium carbonate is added to precipitate zinc hydroxide or zinc carbonate.[1][5]

-

Removal of Zinc Byproduct: The precipitated zinc salt is removed using a filter press, yielding a clarified solution of sodium dithionite.[1]

-

Isolation of Anhydrous Sodium Dithionite: The anhydrous form is precipitated from the solution by concentration under vacuum. Sodium chloride is added at a temperature greater than 60 °C to "salt out" the product.[1]

-

Washing and Drying: The precipitated sodium dithionite is filtered, washed with methanol (B129727) to remove residual water and impurities, and dried at 90-100 °C.[1]

Process Visualization

The following diagrams illustrate the logical workflow and chemical transformations in the zinc dust process for sodium dithionite synthesis.

Caption: Workflow for the Zinc Dust Synthesis of Sodium Dithionite.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. iscre28.org [iscre28.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US20040159556A1 - Process for improving the reactivity of zinc particles in producing sodium dithionite from zinc dithionite - Google Patents [patents.google.com]

Formate Process for Industrial Production of Sodium Dithionite: A Technical Guide

Introduction

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful reducing agent with significant industrial applications, primarily in textile dyeing, paper pulp bleaching, and chemical synthesis.[1] Among the various manufacturing methods, the formate (B1220265) process has gained prominence due to its efficiency and the high purity of the final product.[1] This technical guide provides an in-depth overview of the formate process for the industrial production of sodium dithionite, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodology: The Formate Process

The formate process for producing sodium dithionite involves the reduction of sulfur dioxide (SO₂) by sodium formate (HCOONa) in an aqueous methanolic solution.[1][2] An alkaline sodium compound, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), is also used to control the pH and facilitate the reaction.[1][2]

The overall chemical reaction can be simplified as follows:

2HCOONa + 2SO₂ + 2NaOH → Na₂S₂O₄ + 2HCOOH + Na₂SO₃[1]

This process is typically carried out under controlled temperature and pressure to ensure the formation of anhydrous sodium dithionite and to minimize decomposition.[1][3]

Experimental Protocols

Below are detailed methodologies for both batch and continuous production of sodium dithionite via the formate process, synthesized from various industrial patents and technical descriptions.

Batch Process Protocol

A batch process is suitable for smaller-scale production or when flexibility in production volume is required.

-

Reactor Preparation: A recipient methanol (B129727) solution is prepared in a fixed volume reactor. This initial solution, sometimes referred to as a "puddle," may be obtained from a preceding run and can contain methyl formate.[4][5]

-

Reactant Preparation:

-

Prepare a solution of sulfur dioxide (SO₂) dissolved in methanol.

-

Prepare a concentrated aqueous solution of sodium formate (HCOONa). The amount of water should be the minimum required to dissolve the sodium formate at an elevated temperature.[5]

-

-

Reaction Execution:

-

The SO₂-methanol solution, the aqueous sodium formate solution, and the powdered sodium carbonate are added to the reactor according to specific schedules.[4][5] The rates of addition are proportioned to the rate of solution of sodium carbonate and the rates of the chemical reactions.[4]

-

Alternatively, gaseous sulfur dioxide is blown into the aqueous methanol solvent containing a mixture of sodium formate and the alkali (sodium hydroxide or sodium carbonate).[3]

-

The reaction temperature is maintained between 65-80°C.[3] The reaction can be carried out under a pressure of up to 10 kg/cm ².[3]

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, the precipitated sodium dithionite is isolated from the mother liquor by filtration.[2]

-

The filter cake is washed with alcohol (e.g., methanol) to remove the adhering filtrate.

-

The washed product is then dried to obtain anhydrous sodium dithionite.

-

-

Solvent and Unreacted Material Recovery:

-

Methanol is separated from the residual mother liquor, often through distillation, for reuse.[2]

-

The residual mother liquor, which contains unreacted sodium formate and byproducts like sodium thiosulfate, can be further processed. Nanofiltration can be employed to separate the liquor into a thiosulfate-rich stream and a formate-containing stream, which can be concentrated and recycled back into the synthesis process.[2]

-

Continuous Process Protocol

A continuous process is generally more efficient for large-scale industrial production.

-

Reactant Feeds: Continuous streams of the reactant feeds (sodium formate, sodium hydroxide, methanol, and sulfur dioxide) are prepared.[1]

-

First-Stage Reactor:

-

The reactant feeds are continuously introduced into a first-stage reactor.

-

The temperature in this reactor is maintained at approximately 78°C and a pressure of 1 bar.[1]

-

-

Second-Stage Reactor:

-

Crystallization and Isolation:

-

The reaction mixture from the second stage proceeds to a crystallization unit where the sodium dithionite precipitates.

-

The subsequent steps of filtration, washing, and drying are similar to the batch process.

-

Data Presentation

The following tables summarize quantitative data extracted from various sources, providing examples of reactant ratios and process conditions.

Table 1: Reactant Quantities for Batch Production

| Reactant | Amount (parts by weight) | Reference |

| Sodium Formate | 100 | [3] |

| Alkali (as NaOH) | 20-40 | [3] |

| Sulfur Dioxide | 90-135 | [3] |

| Aqueous Methanol Solvent | 380-700 | [3] |

| Methanol content in solvent | 70-85% by weight | [3] |

Table 2: Example of Batch Process Yield

| Reactant Composition | Purity of Na₂S₂O₄ | Yield (based on SO₂) | Reference |

| Sodium Formate (11.0%), Sodium Carbonate (4.0%) in 80% aqueous methanol | 87% | 75% | [5] |

Table 3: Continuous Process Reactor Conditions

| Parameter | First-Stage Reactor | Second-Stage Reactor | Reference |

| Temperature | 78°C | 83°C | [1] |

| Pressure | 1 bar | 1 bar | [1] |

Process Workflow and Visualization

The following diagrams illustrate the logical flow of the formate process for sodium dithionite production.

Caption: Workflow of the formate process for sodium dithionite production.

The formate process is a robust and widely used method for the industrial production of high-purity sodium dithionite. By carefully controlling reaction parameters such as temperature, pressure, and reactant concentrations, high yields of the desired product can be achieved. The integration of recycling loops for the solvent and unreacted sodium formate further enhances the economic and environmental viability of this process. This guide provides a foundational understanding of the core principles and practical methodologies for researchers and professionals in the chemical and pharmaceutical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. US7968076B2 - Method for producing sodium dithionite - Google Patents [patents.google.com]

- 3. US3714340A - Process for the preparation of sodium dithionite - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US4127642A - Production of sodium dithionite from sulfur dioxide, sodium formate, and sodium carbonate with minimum quantities of water and methanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Sodium Dithionite via the Sodium Borohydride Route

Introduction

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is a potent reducing agent with significant industrial applications, including textile dyeing, paper pulp bleaching, and chemical synthesis.[1] It is a white to grayish crystalline powder with a faint sulfurous odor.[1][2] While stable when dry, it is sensitive to moisture and air, and its aqueous solutions are prone to decomposition.[1][2] The synthesis of sodium dithionite can be achieved through several methods, such as the zinc dust process, the formate (B1220265) process, and the sodium borohydride (B1222165) process.[1] This guide provides a comprehensive technical overview of the sodium borohydride route, a method noted for producing high-purity sodium dithionite.

Core Synthesis Methodology

The sodium borohydride process utilizes sodium borohydride (NaBH₄) as a powerful reducing agent to convert sulfur dioxide (SO₂) into sodium dithionite. The reaction is conducted in a strongly alkaline aqueous solution, a condition necessary to maintain the stability of the sodium borohydride.[1][3]

The overall stoichiometry of the reaction is as follows:

NaBH₄ + 8 NaOH + 8 SO₂ → 4 Na₂S₂O₄ + NaBO₂ + 6 H₂O [3][4][5]

In this reaction, each equivalent of the hydride ion (H⁻) from sodium borohydride effectively reduces two equivalents of sulfur dioxide.[1] The process involves the careful introduction of sulfur dioxide and sodium hydroxide (B78521) to an alkaline solution of sodium borohydride to yield the desired product.[1]

Data Presentation

Quantitative parameters for the sodium borohydride process are summarized below. For comparison, data for other common industrial synthesis methods are also included.

Table 1: Key Parameters for the Sodium Borohydride Synthesis Process

| Parameter | Value / Condition | Source(s) |

| Primary Reactants | Sodium Borohydride (NaBH₄), Sulfur Dioxide (SO₂), Sodium Hydroxide (NaOH) | [1] |

| Solvent | Aqueous solution | [6] |

| Reaction pH | Strongly alkaline; conversion pH range of 5.5 - 6.5 | [1][6] |

| Product Purity | High | [1] |

| Typical Yield | Described as "high-yield," but specific percentage not listed | [6] |

Table 2: Comparative Analysis of Sodium Dithionite Synthesis Methods

| Parameter | Sodium Borohydride Process | Zinc Dust Process | Formate Process |

| Primary Reactants | NaBH₄, SO₂, NaOH | Zinc dust, SO₂, NaOH/Na₂CO₃ | Sodium formate, SO₂, NaOH |

| Reaction Temperature | Not specified | ~40°C | 65 - 85°C |

| Reaction Pressure | Not specified | Atmospheric | 1 - 3 bar |

| pH | Strongly alkaline | 5 - 6 (Amalgam variant) | 4 - 5 |

| Product Purity | High | High | 87% - 91% |

| Typical Yield | Not specified | Not specified | ~75% (based on SO₂) |

| Source:[1] |

Experimental Protocols

The following protocols outline the synthesis of sodium dithionite using the sodium borohydride route.

Protocol 1: General Synthesis of Sodium Dithionite Solution

This protocol describes a general method for producing an aqueous solution of sodium dithionite.

Materials:

-

Sodium borohydride (NaBH₄) solution, stabilized with sodium hydroxide (e.g., Borol® solution)[6]

-

Sulfur dioxide (SO₂)

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Prepare Reactant Feeds: Prepare an aqueous solution of sodium borohydride, ensuring it is strongly alkaline with sodium hydroxide to prevent decomposition.[1][3] Separately, prepare an aqueous solution of sulfur dioxide.

-

Reaction Setup: In a suitable reactor, begin with a process stream, which may contain recycled sodium dithionite solution to aid in process control.[6]

-

Reactant Addition: Introduce the alkaline sodium borohydride solution into the reactor.

-

Conversion: Add the sulfur dioxide solution to the process stream containing the borohydride. This will lower the pH and initiate the conversion to sodium dithionite.[6]

-

pH Control: Carefully monitor and control the pH of the reaction mixture. The final pH for the conversion should be maintained between 5.5 and 6.5 to optimize the formation of sodium dithionite and minimize the hydrolysis of sodium borohydride.[6] A patent suggests using carbon dioxide as a pH-adjusting agent to prevent the pH from rising excessively.[7]

-

Product: The resulting output is an aqueous solution of sodium dithionite.

Protocol 2: High-Yield Continuous Process (Based on Patent FI93536B)

This protocol is based on a patented method designed to improve the yield of sodium dithionite.[6] The key innovation is the specific order of reactant addition.

Materials:

-

A mixture of sodium borohydride, sodium hydroxide, and water (referred to as the first reaction mixture).

-

A mixture of sulfur dioxide and water (referred to as the second reaction mixture).

-

An initial process stream, which can be a recycled aqueous solution of sodium dithionite.

Procedure:

-

Process Initiation: Start with a continuous flow of the process stream.

-

First Mixture Addition: Add the first reaction mixture (containing NaBH₄, NaOH, and water) to the process stream. This ensures a stable, alkaline environment (pH can be ~12.0) for the sodium borohydride, protecting it from hydrolysis.[6]

-

Second Mixture Addition: Downstream from the first addition point, introduce the second reaction mixture (containing SO₂ and water) into the process stream.

-

Reaction and pH Drop: The addition of the acidic SO₂ solution causes the pH to drop into the optimal range of 5.5 to 6.5, triggering the conversion of the reactants into sodium dithionite.[6]

-

Degassing: The stream is led to a degassing tank to remove any entrained gases.[6]

-

Product Collection: A portion of the resulting aqueous sodium dithionite solution is collected as the product, while the remainder is recycled back into the process stream.[6]

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and a logical workflow for the synthesis.

Caption: Overall reaction pathway for sodium dithionite synthesis.

Caption: High-yield continuous experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. FI93536B - Process for the preparation of high yield sodium dithionite and a device useful in the process - Google Patents [patents.google.com]

- 7. WO2008135631A1 - Method for preparing dithionite - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Sodium Dithionite

Introduction

Anhydrous sodium dithionite (B78146) (Na₂S₂O₄), also commonly known as sodium hydrosulfite, is a potent reducing agent with significant applications in various industrial and laboratory settings, including textile dyeing, paper pulp bleaching, and chemical synthesis.[1] It presents as a white to grayish crystalline powder with a characteristic faint sulfurous odor.[1][2][3] A key feature of anhydrous sodium dithionite is its sensitivity to moisture and air; it is stable when kept dry but readily decomposes in aqueous solutions and when exposed to the atmosphere.[1][4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and visual representations of its chemical behavior and handling.

Physical Properties

Anhydrous sodium dithionite is a solid substance with distinct physical characteristics that are crucial for its handling, storage, and application. The quantitative physical properties are summarized in the table below for ease of reference.

| Property | Value | Citations |

| Chemical Formula | Na₂S₂O₄ | [2][4] |

| Molar Mass | 174.107 g/mol | [4] |

| Appearance | White to grayish crystalline powder; light-lemon colored flakes | [2][4] |

| Odor | Faint sulfurous odor | [2][3][4] |

| Density | 2.38 g/cm³ | [2][4] |

| Melting Point | Decomposes; 52 °C (126 °F; 325 K) is often cited but is the melting point of the dihydrate | [2][4] |

| Boiling Point | Decomposes | [2][4] |

| Flash Point | >100 °C | [2] |

| Ignition Temperature | >200 °C | [2] |

| pH of Solution | 5.5 - 8.5 (for a 50 g/L solution in water at 20 °C) | [2] |

| Bulk Density | 1250 kg/m ³ | [2] |

Solubility Data

The solubility of anhydrous sodium dithionite is a critical parameter for its use in aqueous systems.

| Solvent | Solubility | Temperature | Citations |

| Water | 18.2 g/100 mL | 20 °C | [2][4] |

| Water | 250 g/L (with slow decomposition) | 20 °C | [2] |

| Alcohol | Slightly soluble | - | [2] |

| Organic Solvents | Almost insoluble | - | [5] |

Chemical Properties and Reactivity

The chemical behavior of anhydrous sodium dithionite is dominated by its strong reducing potential and its instability under certain conditions.

Stability and Decomposition

Anhydrous sodium dithionite is stable in dry air but is highly reactive with moisture.[4] Contact with water or even atmospheric humidity can lead to decomposition, which is an exothermic process that can generate enough heat to ignite nearby combustible materials.[2][6]

-

In the presence of air: It decomposes above 90 °C to form sodium sulfate (B86663) (Na₂SO₄) and sulfur dioxide (SO₂).[4][7][8]

-

In the absence of air: It undergoes a more rapid and vigorous decomposition above 150 °C, yielding primarily sodium sulfite (B76179) (Na₂SO₃), sodium thiosulfate (B1220275) (Na₂S₂O₃), sulfur dioxide (SO₂), and trace amounts of sulfur.[4][7][8]

Aqueous solutions of sodium dithionite are unstable and cannot be stored for long periods.[4] The decomposition in water proceeds via hydrolysis:

2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻[3][4]

The rate of decomposition in aqueous solutions is accelerated by increased acidity, temperature, and concentration.[8][9] It is more stable in alkaline solutions (pH 9-12).[8][9]

Redox Reactions

Sodium dithionite is a powerful reducing agent.[2] At a pH of 7, its redox potential is -0.66 V compared to the normal hydrogen electrode.[2][4] The fundamental redox reaction involves the formation of bisulfite:

S₂O₄²⁻ + 2 H₂O → 2 HSO₃⁻ + 2 e⁻ + 2 H⁺[4]

It readily reacts with oxygen, which contributes to its instability in the presence of air and moisture:

Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃[3][4]

Due to its reducing power, it is used to reduce a wide range of organic compounds, including aldehydes and ketones.[4] In the presence of aldehydes at room temperature, it forms α-hydroxy-sulfinates, while at temperatures above 85 °C, it reduces the aldehyde to the corresponding alcohol.[2][4]

Reaction with Acids

In acidic solutions, the decomposition of sodium dithionite is rapid.[8] Under strongly acidic conditions, it can release sulfur dioxide gas.[2][10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of anhydrous sodium dithionite are crucial for researchers.

Synthesis of Anhydrous Sodium Dithionite

The industrial production of anhydrous sodium dithionite is primarily achieved through the reduction of sulfur dioxide.[1]

1. Zinc Dust Process

This is a historically significant two-step method.[1][11]

-

Step 1: Formation of Zinc Dithionite

-

Prepare an aqueous slurry of zinc dust in a stirred, cooled reactor.

-

Maintain the temperature at approximately 40 °C.[11]

-

Introduce liquid or gaseous sulfur dioxide (SO₂) into the slurry to produce zinc dithionite (ZnS₂O₄).

-

Reaction: Zn + 2SO₂ → ZnS₂O₄[11]

-

-

After the reaction is complete, filter the solution using a filter press to remove unreacted zinc dust and other impurities.[11]

-

-

Step 2: Precipitation of Sodium Dithionite

-

Transfer the clarified zinc dithionite solution to a stirred vessel.

-

Add a solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) to precipitate zinc as zinc hydroxide or zinc carbonate.[11]

-

Reaction: ZnS₂O₄ + 2NaOH → Na₂S₂O₄ + Zn(OH)₂[11]

-

-

Remove the zinc precipitate using a filter press.[11]

-

Precipitate anhydrous sodium dithionite from the resulting solution by concentration under vacuum and the addition of sodium chloride at a temperature above 60 °C.[11]

-

Filter the precipitated sodium dithionite, wash it with methanol, and dry at 90-100 °C to obtain the final anhydrous product.[11]

-

2. Formate (B1220265) Process

This method utilizes sodium formate as the reducing agent.[1]

-

Charge a stirred vessel with a solution of sodium formate (HCOONa) dissolved in 80% aqueous methanol.[2]

-

Introduce sulfur dioxide (SO₂) and sodium hydroxide (NaOH) into the solution while maintaining a pressure of 2-3 bar and a pH of 4-5.[2]

-

The anhydrous sodium dithionite precipitates from the reaction mixture.

3. Sodium Borohydride (B1222165) Process

This process uses the potent reducing agent sodium borohydride.[1]

-

Prepare a stable solution of sodium borohydride (NaBH₄) in strong aqueous alkali.[2]

-

Add sulfur dioxide (SO₂) and sodium hydroxide to this solution to produce sodium dithionite.[2]

-

Reaction: NaBH₄ + 8NaOH + 8SO₂ → 4Na₂S₂O₄ + NaBO₂ + 6H₂O[1]

-

Analysis of Purity: Iodometric Titration

Iodometric titration is a common method for determining the purity of sodium dithionite and quantifying its decomposition products.[9]

-

Principle: The method relies on the reaction of sodium dithionite with a known excess of a standard iodine solution. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.

-

Procedure Outline:

-

Accurately weigh a sample of sodium dithionite.

-

Dissolve the sample in a known volume of deoxygenated water under an inert atmosphere to prevent oxidation.

-

Add a known excess of a standardized iodine (I₂) solution. The iodine will oxidize the dithionite.

-

Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.

-

To differentiate between dithionite and other sulfur-containing impurities like bisulfite and thiosulfate, a parallel titration can be performed after treating the sample with formaldehyde. Formaldehyde forms a stable adduct with dithionite, rendering it unreactive towards iodine, allowing for the quantification of impurities.[9]

-

Visualizations

The following diagrams illustrate key chemical processes and experimental workflows related to anhydrous sodium dithionite.

Caption: Thermal decomposition pathways of anhydrous sodium dithionite.

Caption: Experimental workflow for the Zinc Dust synthesis process.

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Sodium dithionite - Sciencemadness Wiki [sciencemadness.org]

- 4. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 5. worldscientific.com [worldscientific.com]

- 6. SODIUM DITHIONITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. diva-portal.org [diva-portal.org]

- 9. benchchem.com [benchchem.com]

- 10. SODIUM DITHIONITE - Ataman Kimya [atamanchemicals.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Architecture of Sodium Dithionite Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium dithionite (B78146) dihydrate (Na₂S₂O₄·2H₂O), a compound of significant interest as a versatile reducing agent in various industrial and laboratory settings. A thorough understanding of its solid-state structure is paramount for comprehending its stability, reactivity, and handling properties. This document summarizes key crystallographic data, outlines the experimental methodology for its structural determination, and presents visual representations of its molecular arrangement and the analytical workflow.

Core Crystallographic Data

The crystal structure of sodium dithionite dihydrate has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/n. This arrangement indicates a centrosymmetric crystal structure. A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for Sodium Dithionite Dihydrate

| Parameter | Value |

| Formula | Na₂S₂O₄·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.134(1) |

| b (Å) | 5.756(2) |

| c (Å) | 14.528(5) |

| β (°) | 106.20(2) |

| Volume (ų) | 653.3(3) |

| Z | 4 |

Note: Atomic coordinates and anisotropic displacement parameters are not publicly available in the referenced literature and would require access to the original crystallographic information file (CIF).

Molecular Geometry and Conformation

A defining feature of the sodium dithionite dihydrate crystal structure is the conformation of the dithionite anion (S₂O₄²⁻). In the hydrated form, the anion adopts a gauche conformation, characterized by an O-S-S-O torsional angle of approximately 56°.[1] This is in contrast to the anhydrous form where the dithionite ion is nearly eclipsed. The S-S bond in the dithionite anion is relatively weak, with a reported length of around 239 pm, which is significantly longer than a typical S-S single bond.[1] This elongated bond is consistent with the compound's tendency to dissociate into [SO₂]⁻ radicals in solution. A selection of important bond parameters is provided in Table 2.

Table 2: Selected Bond Parameters for the Dithionite Anion in Na₂S₂O₄·2H₂O

| Parameter | Value |

| S-S bond length | ~239 pm[1] |

| O-S-S-O torsional angle | 56°[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of sodium dithionite dihydrate is achieved through the following generalized experimental workflow for single-crystal X-ray diffraction.

-

Crystal Growth and Selection: Single crystals of sodium dithionite dihydrate suitable for X-ray diffraction are grown from an aqueous solution. A well-formed, transparent crystal with dimensions appropriate for the instrument is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.

-

The crystal is centered in the X-ray beam.

-

A preliminary screening is performed to determine the unit cell parameters, crystal system, and space group.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The intensities of the diffracted X-rays are recorded on a detector.

-

-

Data Reduction:

-

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

The data is scaled and merged to produce a final set of unique reflections.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors.

-

Anisotropic displacement parameters are refined for non-hydrogen atoms. The positions of hydrogen atoms may be located from the difference Fourier map or placed at calculated positions.

-

The final refined structure is validated using various crystallographic checks.

-

Visualizations

To aid in the understanding of the structural and experimental aspects, the following diagrams are provided.

References

An In-Depth Technical Guide to the Redox Potential of Sodium Dithionite in Aqueous Solution at pH 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of sodium dithionite (B78146) (Na₂S₂O₄) in aqueous solutions at a neutral pH of 7. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize sodium dithionite as a reducing agent in their work. This guide delves into the quantitative aspects of its redox potential, the experimental protocols for its determination, and its application in a biochemical context.

Introduction to Sodium Dithionite as a Reducing Agent

Sodium dithionite, also known as sodium hydrosulfite, is a powerful and widely used reducing agent in various chemical and biological applications.[1] Its efficacy is primarily attributed to the dithionite anion (S₂O₄²⁻), which in aqueous solution exists in equilibrium with the highly reactive sulfur dioxide radical anion (SO₂⁻). This radical is the principal species responsible for the reduction of other molecules. The overall redox reaction at pH 7 is as follows:

S₂O₄²⁻ + 2H₂O ⇌ 2HSO₃⁻ + 2H⁺ + 2e⁻

Understanding the precise redox potential of sodium dithionite is critical for its effective application, particularly in sensitive biological systems where controlled reduction is paramount.

Quantitative Data on the Redox Potential of Sodium Dithionite

The redox potential of sodium dithionite is influenced by several factors, including pH, concentration, and temperature. At a standard state of 25°C and pH 7, the midpoint redox potential (E₀') of the dithionite/bisulfite couple is -0.66 V versus the Standard Hydrogen Electrode (SHE).[2]

The following table summarizes the key quantitative data regarding the redox potential of sodium dithionite in aqueous solutions.

| Parameter | Value | Conditions | Reference(s) |

| Midpoint Redox Potential (E₀') | -0.66 V vs. SHE | pH 7, 25°C | [2][3] |

| Concentration Dependence | The potential becomes less negative as the concentration of dithionite increases. | pH 7, 25°C | [3][4] |

| -386 mV | 1 M Dithionite | [4] | |

| -415 mV | 100 mM Dithionite | [4] | |

| -467 mV | 1 mM Dithionite | [4] | |

| -560 mV | 1 µM Dithionite | [4] | |

| pH Dependence | Below pH 6.9: -59.2 mV/pH unit | 25°C | [3][4] |

| Above pH 6.9: -118.4 mV/pH unit | 25°C | [3][4] | |

| Temperature Dependence | Approximately -1.6 mV/°C | pH 7 | [3] |

Experimental Protocols for Determining the Redox Potential

The determination of the redox potential of a low-potential compound like sodium dithionite requires rigorous anaerobic conditions to prevent its rapid oxidation by atmospheric oxygen. The most cited method for establishing the redox potential of sodium dithionite was developed by S. G. Mayhew in 1978.[3] This method involves establishing a redox equilibrium between the dithionite/bisulfite system and a well-characterized, low-potential electron carrier, such as flavodoxin or methyl viologen. The equilibrium concentrations of the oxidized and reduced forms of the electron carrier are then determined spectrophotometrically.

Principle of the Method

The principle lies in the Nernst equation, which relates the redox potential (E) of a system to the standard redox potential (E₀') and the ratio of the concentrations of the oxidized ([Ox]) and reduced ([Red]) species:

E = E₀' + (RT/nF) * ln([Ox]/[Red])

By allowing the dithionite solution to equilibrate with a redox indicator of a known E₀', the potential of the dithionite solution can be determined by measuring the ratio of the oxidized and reduced forms of the indicator.

Detailed Methodology: Anaerobic Redox Titration

This protocol outlines the steps for determining the redox potential of sodium dithionite using methyl viologen as the redox indicator under strict anaerobic conditions.

Materials and Equipment:

-

High-purity sodium dithionite

-

Methyl viologen

-

Anaerobic glove box or a Schlenk line

-

Spectrophotometer compatible with anaerobic cuvettes

-

Gas-tight syringes

-

Anaerobic buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, deoxygenated by purging with high-purity nitrogen or argon for several hours)

-

Sealed anaerobic cuvettes with septa

Procedure:

-

Preparation of Anaerobic Solutions: All solutions must be prepared and handled under strictly anaerobic conditions. The buffer should be thoroughly deoxygenated. A stock solution of methyl viologen is prepared in the anaerobic buffer. A fresh solution of sodium dithionite is also prepared in the anaerobic buffer immediately before use due to its instability in aqueous solutions.[2]

-

Setting up the Spectrophotometer: The spectrophotometer is set to monitor the absorbance at the wavelength of maximum absorbance for the reduced form of methyl viologen (the radical cation, MV⁺•), which is around 600 nm.

-

Initial Measurement: An anaerobic cuvette is filled with the anaerobic buffer containing a known concentration of oxidized methyl viologen. The initial absorbance spectrum is recorded.

-

Titration with Sodium Dithionite: Small aliquots of the anaerobic sodium dithionite solution are added sequentially to the cuvette using a gas-tight syringe. After each addition, the solution is allowed to reach equilibrium, which is indicated by a stable absorbance reading. The spectrum is recorded after each equilibration.

-

Data Analysis: The concentration of the reduced methyl viologen is calculated from the absorbance at 600 nm using its known molar extinction coefficient. The concentration of the oxidized form is determined by subtracting the reduced concentration from the total methyl viologen concentration.

-

Calculation of the Redox Potential: The Nernst equation is used to calculate the potential of the solution at each point in the titration, using the known E₀' of methyl viologen (-0.446 V vs. SHE).

-

Determination of Dithionite's Redox Potential: By plotting the calculated potential against the volume of dithionite solution added, a titration curve is generated. The midpoint potential of the dithionite/bisulfite couple can be determined from this data.

Application in a Biochemical Context: The Case of [FeFe] Hydrogenase

Sodium dithionite is frequently used as a nonphysiological reductant in the study of metalloenzymes, such as [FeFe] hydrogenase.[5][6] This enzyme catalyzes the reversible conversion of protons and electrons to molecular hydrogen. Understanding the interaction of dithionite with such enzymes is crucial for interpreting experimental results correctly.

The following diagram illustrates a typical experimental workflow for studying the influence of sodium dithionite and its oxidation products on the catalytic cycle of [FeFe] hydrogenase.

Caption: Experimental workflow for investigating the effect of sodium dithionite on [FeFe] hydrogenase.

This workflow highlights that while sodium dithionite is effective in reducing the enzyme's active site, its oxidation product, sulfite (which can further exist as SO₂ at lower pH), can bind to the enzyme, leading to an inhibited state.[5][6] This demonstrates the importance of considering the potential side reactions and byproducts when using sodium dithionite in complex biological systems.

Conclusion

Sodium dithionite is an invaluable tool for researchers requiring a potent reducing agent for work in anaerobic aqueous solutions at neutral pH. Its well-characterized redox potential of -0.66 V vs. SHE at pH 7 provides a strong thermodynamic driving force for a wide range of reduction reactions. However, users must be cognizant of its instability in solution and the influence of concentration, pH, and temperature on its reducing power. Furthermore, in the context of biological systems, the potential for side reactions from its decomposition products necessitates careful experimental design and data interpretation. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to effectively and accurately utilize sodium dithionite in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 3. The redox potential of dithionite and SO-2 from equilibrium reactions with flavodoxins, methyl viologen and hydrogen plus hydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 5. The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Single-Electron Transfer Mechanism of Sodium Dithionite Reductions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dithionite (B78146) (Na₂S₂O₄) is a versatile and cost-effective reducing agent widely employed in industrial and laboratory settings. Its utility in organic synthesis, particularly for the reduction of nitro, nitroso, and carbonyl functionalities, is of significant interest in drug development and fine chemical manufacturing. While traditionally viewed as a source of sulfoxylate (B1233899) ions, a substantial body of evidence points towards a single-electron transfer (SET) mechanism being the predominant pathway for many of its reduction reactions. This technical guide provides an in-depth exploration of the SET mechanism of sodium dithionite, consolidating key kinetic and thermodynamic data, detailing experimental protocols for its investigation, and presenting visual representations of the underlying processes to facilitate a comprehensive understanding for researchers and professionals in the chemical sciences.

The Core Mechanism: The Sulfur Dioxide Radical Anion

The reducing power of sodium dithionite in aqueous and semi-aqueous media is primarily attributed to the sulfur dioxide radical anion (•SO₂⁻), which exists in equilibrium with the dithionite ion (S₂O₄²⁻).[1] This equilibrium is a consequence of the weak S-S bond in the dithionite anion, which has a bond distance of approximately 239 pm, significantly elongated compared to a typical S-S bond.[1]

S₂O₄²⁻ ⇌ 2 •SO₂⁻

The formation of the •SO₂⁻ radical has been unequivocally confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This radical anion is the key intermediate that initiates the reduction of organic substrates through a single-electron transfer. The overall reduction process can be generalized as a two-step sequence:

-

Single-Electron Transfer (SET): The •SO₂⁻ radical donates a single electron to the organic substrate (R), forming a radical anion of the substrate (R•⁻) and sulfur dioxide (SO₂). •SO₂⁻ + R → SO₂ + R•⁻

-

Subsequent Reactions: The substrate's radical anion can then undergo a variety of subsequent reactions, including protonation, dimerization, or further reduction, ultimately leading to the final reduced product.

The reducing power of sodium dithionite is significantly influenced by pH, with enhanced reactivity generally observed in basic conditions.[2] This is attributed to the pH-dependence of the dithionite decomposition and the stability of the intermediates formed.

Data Presentation: Quantitative Insights into Dithionite Reductions

A quantitative understanding of the kinetics and thermodynamics of sodium dithionite reductions is crucial for reaction optimization and mechanistic elucidation. The following tables summarize key data from the literature.

Table 1: Thermodynamic Properties of the Sulfur Dioxide Radical Anion (•SO₂⁻)

| Parameter | Value | Conditions | Reference |

| Standard Reduction Potential (E°) | -0.66 V | vs. SHE at pH 7 | [1] |

| Enthalpy of Formation (ΔfH°gas) | -800.9 ± 1.2 kJ/mol | Gas Phase |

Table 2: Kinetic Data for the Reduction of Organic Substrates by Sodium Dithionite

| Substrate | Rate Law | Observed Rate Constants (k) | Conditions | Reference |

| p-Phenylazobenzenesulphonic Acid | Rate = k[Substrate][S₂O₄²⁻]⁰·⁵ | Not specified | Alkaline solution | [3] |

| Ferricytochrome c | Biphasic kinetics | k₁ = 1.17 × 10⁴ M⁻¹s⁻¹ (remote attack), k₂ = 6.0 × 10⁴ M⁻¹s⁻¹ (adjacent attack) | pH 6.5, µ = 1.0, 25°C | [4] |

| Benzaldehyde, Acetophenone, etc. | Rate = {k₃K₁ + k₂[OH⁻]²}[S₂O₄²⁻][Substrate] | Not specified | Aqueous alkaline medium, 28 ± 0.5°C | |

| 4-Nitrotoluene | - | Yield: 94% in 3h | 120 °C, DMSO, with Benzaldehyde and Diethyl phosphite | [1] |

| p-Nitrobenzoic acid | - | Yield: 90% in 1h | PTC conditions | [1] |

Note: The availability of specific rate constants (k) in the literature is limited. Many studies report reaction yields and times under specific conditions rather than detailed kinetic parameters.

Experimental Protocols

The investigation of the SET mechanism of sodium dithionite reductions relies on a combination of spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for key experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for the Detection of the •SO₂⁻ Radical

EPR spectroscopy is the primary technique for the direct detection of the paramagnetic •SO₂⁻ radical.

Methodology:

-

Sample Preparation:

-

Prepare a solution of sodium dithionite (e.g., 10-50 mM) in a deoxygenated solvent (e.g., water or a water/organic co-solvent mixture). Deoxygenation is critical as O₂ can react with the •SO₂⁻ radical. This can be achieved by bubbling argon or nitrogen through the solvent for at least 30 minutes.

-

If studying the reaction with a substrate, prepare a separate deoxygenated solution of the substrate.

-

Use a flat aqueous sample cell or a quartz capillary tube suitable for the EPR spectrometer.

-

Rapidly mix the dithionite solution (and substrate solution, if applicable) and immediately freeze the sample in liquid nitrogen to trap the transient radicals.

-

-

Instrumentation and Data Acquisition:

-

Use an X-band EPR spectrometer.

-

Typical Spectrometer Settings:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 1-10 mW (use low power to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1-0.5 G

-

Sweep Width: 100-200 G

-

Center Field: ~3400 G

-

Time Constant: 0.1-0.3 s

-

Temperature: 77 K (liquid nitrogen)

-

-

-

Data Analysis:

-

The •SO₂⁻ radical exhibits a characteristic EPR signal with a g-value of approximately 2.005.[5]

-

Simulate the experimental spectrum to obtain the precise g-values and hyperfine coupling constants, if any.

-

The intensity of the EPR signal is proportional to the concentration of the •SO₂⁻ radical.

-

UV-Visible Spectrophotometry for Kinetic Studies

UV-Visible spectrophotometry is a convenient method for monitoring the kinetics of dithionite reductions, particularly for substrates with a strong chromophore that changes upon reduction (e.g., nitroaromatics).

Methodology:

-

Instrumentation:

-

Use a diode array or scanning UV-Visible spectrophotometer equipped with a thermostatted cuvette holder.

-

-

Sample Preparation and Measurement:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., ethanol/water mixture).

-

Prepare a fresh stock solution of sodium dithionite in deoxygenated buffer of the desired pH.

-

In a quartz cuvette, place the substrate solution and the buffer.

-

Initiate the reaction by injecting a small volume of the dithionite stock solution into the cuvette and mix rapidly.

-

Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the substrate as a function of time.

-

Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the reaction order with respect to the substrate by fitting the data to the appropriate integrated rate law (e.g., ln(A) vs. time for a pseudo-first-order reaction).

-

Determine the reaction order with respect to dithionite by performing the experiment at different initial dithionite concentrations while keeping the substrate concentration constant.

-

Calculate the observed rate constant (k_obs) from the slope of the linear plot.

-

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) can be used to determine the reduction potential of the substrate and to probe the electrochemical behavior of sodium dithionite.

Methodology:

-

Instrumentation:

-

Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

-

Sample Preparation and Measurement:

-

Prepare a solution of the substrate in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile).

-

Deoxygenate the solution by bubbling with an inert gas.

-

Record a cyclic voltammogram of the substrate to determine its reduction potential.

-

Separately, prepare a deoxygenated solution of sodium dithionite in an aqueous buffer with a supporting electrolyte.

-

Record the cyclic voltammogram of the dithionite solution to observe its electrochemical signature.

-

-

Data Analysis:

-

From the cyclic voltammogram of the substrate, determine the cathodic peak potential (E_pc) and anodic peak potential (E_pa). The formal reduction potential (E°') can be estimated as the midpoint of the peak potentials.

-

The shape of the voltammogram provides information about the reversibility of the electron transfer process.

-

Visualization of Pathways and Workflows

Graphical representations of the mechanistic pathways and experimental workflows can greatly aid in understanding the complex processes involved in sodium dithionite reductions.

Diagram 1: The Central Role of the •SO₂⁻ Radical

Caption: The equilibrium between dithionite and the •SO₂⁻ radical, and the subsequent SET to a substrate.

Diagram 2: Experimental Workflow for Kinetic Analysis

Caption: A typical workflow for studying the kinetics of a dithionite reduction using UV-Vis spectroscopy.

Diagram 3: Logical Relationship in the SET Mechanism

Caption: The logical progression from the dithionite ion to the final reduced product via the SET mechanism.

Conclusion

The single-electron transfer mechanism provides a robust framework for understanding the reductive capabilities of sodium dithionite. The central role of the sulfur dioxide radical anion (•SO₂⁻) as the key electron donor is well-supported by spectroscopic and kinetic evidence. For researchers and professionals in drug development and organic synthesis, a thorough grasp of this mechanism is essential for optimizing reaction conditions, predicting product outcomes, and developing novel synthetic methodologies. The experimental protocols detailed in this guide offer a practical starting point for investigating these reactions, while the provided data and visualizations serve as a valuable resource for both educational and research purposes. Further research into the specific rate constants for a wider variety of substrates will continue to enhance our quantitative understanding of this important reducing agent.

References

- 1. benchchem.com [benchchem.com]

- 2. datapdf.com [datapdf.com]

- 3. Kinetics of the Reduction of p–Phenylazobenzenesulphonic Acid by Sodium Dithionite in Alkaline Solution | Semantic Scholar [semanticscholar.org]

- 4. Reduction of Ferricytochrome c by Dithionite Ion: Electron Transfer by Parallel Adjacent and Remote Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Decomposition Pathways of Solid Sodium Dithionite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition pathways of solid sodium dithionite (B78146) (Na₂S₂O₄). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study the stability of this powerful reducing agent. This document details the key decomposition reactions, influencing factors, and the analytical methodologies used to characterize these processes.

Introduction to the Thermal Stability of Sodium Dithionite

Sodium dithionite is a versatile reducing agent with numerous applications in industrial and laboratory settings. However, its utility is often limited by its inherent thermal instability. The decomposition of solid sodium dithionite is a complex process that is highly dependent on environmental conditions, particularly the presence of air (oxygen) and moisture. Understanding the thermal decomposition pathways is critical for ensuring its safe handling, storage, and effective application.

The decomposition of anhydrous sodium dithionite is an exothermic process that can be initiated by prolonged heating. In the presence of air, decomposition begins at temperatures above 90°C, while in an inert atmosphere, a more vigorous decomposition occurs at temperatures exceeding 150°C.[1] The dihydrate form of sodium dithionite is even less stable, beginning to lose its water of crystallization at approximately 60°C.[2][3]

Thermal Decomposition Pathways

The thermal decomposition of solid sodium dithionite proceeds through distinct pathways depending on the atmospheric conditions.

Decomposition in an Inert Atmosphere (Absence of Air)

In the absence of air, the primary decomposition of anhydrous sodium dithionite is a disproportionation reaction that occurs vigorously at temperatures above 150°C.[1] This reaction yields sodium sulfite (B76179) (Na₂SO₃), sodium thiosulfate (B1220275) (Na₂S₂O₃), and sulfur dioxide (SO₂) as the main products, with trace amounts of sulfur.[1][4]

The overall reaction can be represented as:

2Na₂S₂O₄(s) → Na₂SO₃(s) + Na₂S₂O₃(s) + SO₂(g) [3]

A major exotherm for this non-oxidative decomposition has been observed around 210°C.[3]

Decomposition in the Presence of Air (Oxidative Decomposition)

When heated in the presence of air, sodium dithionite undergoes oxidative decomposition at a lower temperature, typically starting above 90°C.[1][4] The primary products of this pathway are sodium sulfate (B86663) (Na₂SO₄) and sulfur dioxide (SO₂).[1][4]

The reaction is as follows:

Na₂S₂O₄(s) + O₂(g) → Na₂SO₄(s) + SO₂(g)

Moisture can also play a role in the decomposition in the presence of air, leading to the formation of sodium bisulfate (NaHSO₄) and sodium bisulfite (NaHSO₃).[5][6]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of solid sodium dithionite.

Table 1: Thermal Decomposition Temperatures of Sodium Dithionite

| Condition | Form | Onset Temperature (°C) | Key Products | Reference(s) |

| In Air | Anhydrous | > 90 | Na₂SO₄, SO₂ | [1][4] |

| Inert Atmosphere | Anhydrous | > 150 | Na₂SO₃, Na₂S₂O₃, SO₂ | [1][4] |

| Inert Atmosphere | Anhydrous | ~210 (Major Exotherm) | Na₂SO₃, Na₂S₂O₃, Trithionate, Sulfate, Sulfite | [3] |

| Inert Atmosphere | Dihydrate | ~60 (Dehydration) | Na₂S₂O₄, H₂O | [2][3] |

Table 2: Decomposition Products of Solid Sodium Dithionite

| Condition | Primary Products | Secondary/Trace Products | Analytical Method(s) | Reference(s) |

| Inert Atmosphere | Sodium Sulfite (Na₂SO₃), Sodium Thiosulfate (Na₂S₂O₃), Sulfur Dioxide (SO₂) | Sulfur (S), Sodium Trithionate | TGA, DSC, IR Spectroscopy | [1][3][4] |

| In Air | Sodium Sulfate (Na₂SO₄), Sulfur Dioxide (SO₂) | - | - | [1][4] |

| Aged/Moisture | Sodium Sulfite, Sodium Thiosulfate, Sodium Sulfate | Sodium Tetrathionate (B1226582) | Raman Spectroscopy, Ion Chromatography | [5][6] |

Experimental Protocols

The characterization of sodium dithionite's thermal decomposition relies on several key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for studying the thermal stability of materials.

-

Objective: To determine the temperature ranges of decomposition, corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

-

Methodology:

-

A small, accurately weighed sample of solid sodium dithionite (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TGA-DSC instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).

-

The analysis is performed under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen to study the non-oxidative decomposition, or air for oxidative studies.

-

The instrument simultaneously records the sample's mass and the differential heat flow between the sample and a reference as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition, while the DSC curve indicates whether these processes are endothermic or exothermic.

-

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying the chemical species present in a sample.

-

Objective: To identify the decomposition products of solid sodium dithionite.

-

Methodology:

-

A small amount of the solid sodium dithionite sample (as-is or after heating to a specific temperature) is placed on a microscope slide.

-

A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm) is used to irradiate the sample.

-

The scattered light is collected and analyzed to generate a Raman spectrum.

-

The peaks in the spectrum correspond to the vibrational modes of the molecules present. By comparing the observed peak positions with known reference spectra, the decomposition products such as sulfite, thiosulfate, sulfate, and tetrathionate can be identified.[5][7]

-

Ion Chromatography (IC)

IC is a highly sensitive and accurate technique for the quantitative analysis of ionic species.

-

Objective: To separate and quantify the amounts of dithionite and its anionic decomposition products (sulfite, thiosulfate, sulfate).

-

Methodology:

-

A known mass of the solid sodium dithionite sample is dissolved in a suitable solvent (e.g., a basic formaldehyde (B43269) solution to stabilize the dithionite).[5]

-

The solution is filtered and diluted to a known volume.

-

An aliquot of the sample solution is injected into the ion chromatograph.

-

The sample is passed through an ion-exchange column, which separates the different anions based on their affinity for the stationary phase.

-

A conductivity detector is typically used to detect the eluted anions.

-

The concentration of each anion is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[8][9]

-

Visualizing the Decomposition Pathways and Workflows

Decomposition Pathways

Caption: Thermal decomposition pathways of solid sodium dithionite.

Experimental Workflow for Analysis

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Sodium Dithionite Purity and Decomposition Products in Solid Samp...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. 117.244.107.132:8080 [117.244.107.132:8080]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolysis and Decomposition of Sodium Dithionite (B78146) in Water

This document provides a comprehensive technical overview of the chemical stability, hydrolysis, and decomposition pathways of sodium dithionite (Na₂S₂O₄) in aqueous solutions. The complex nature of its decomposition is detailed, with a focus on the influence of various environmental factors, reaction kinetics, and the products formed.

Introduction

Sodium dithionite, also known as sodium hydrosulfite, is a potent reducing agent with significant applications in industrial processes, chemical synthesis, and increasingly, in biological and pharmaceutical research.[1][2] Its efficacy is often tempered by its inherent instability in aqueous solutions, where it undergoes complex decomposition reactions.[3] Understanding the mechanisms, kinetics, and factors influencing this degradation is critical for its effective use, storage, and handling. This guide synthesizes the current knowledge on the subject, providing detailed chemical pathways, quantitative data, and experimental methodologies.

Decomposition Pathways and Products

The decomposition of sodium dithionite is not a single reaction but a series of competing pathways heavily dependent on the conditions. The primary factors dictating the reaction course are the presence of oxygen, the pH of the solution, and the temperature.

Anaerobic Decomposition

In the absence of oxygen, sodium dithionite decomposes via disproportionation. The reaction stoichiometry and products are highly sensitive to pH.

-

Neutral to Weakly Acidic/Alkaline Conditions (pH ~7-12.5): The most generally accepted reaction involves the formation of thiosulfate (B1220275) (S₂O₃²⁻) and bisulfite (HSO₃⁻).[1][4][5] This reaction is known to be autocatalytic.[4][6]

-

Strongly Alkaline Conditions (pH > 13): At very high pH, the decomposition pathway shifts, favoring the formation of sulfite (B76179) (SO₃²⁻) and sulfide (B99878) (S²⁻).[8][9] Another study identifies sulfite as the primary product at pH 14.[10]

3 S₂O₄²⁻ + 6 OH⁻ → 5 SO₃²⁻ + S²⁻ + 3 H₂O[9]

-

Acidic Conditions (pH < 7): Decomposition is rapid in acidic solutions.[4][8] The primary reaction still produces thiosulfate and bisulfite, but the increased concentration of H⁺ ions accelerates the process significantly.[1][11] The protonated forms of dithionite, HS₂O₄⁻ and H₂S₂O₄, are considerably less stable.[11]

2 S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2 HSO₃⁻ (Accelerated)[1]

The following diagram illustrates the major anaerobic decomposition pathways as a function of pH.

Caption: Anaerobic decomposition pathways of sodium dithionite.

Aerobic Decomposition

In the presence of oxygen, sodium dithionite is oxidized to bisulfate (HSO₄⁻) and bisulfite (HSO₃⁻).[1][5] This reaction is also accelerated by acidic conditions and higher temperatures.

Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃[5][7]

The formation of acidic products like bisulfite and bisulfate can lower the pH of the medium, which in turn accelerates further decomposition, creating a feedback loop.[4]

Caption: Aerobic decomposition (oxidation) of sodium dithionite.

Quantitative Data and Kinetics

The decomposition of sodium dithionite is kinetically complex, with reported reaction orders varying based on conditions. The process often involves a slow initial "induction" period followed by a rapid, autocatalytic phase.[3][12]

Table 1: Summary of Decomposition Products under Various Conditions

| Condition | Major Products | Minor Products | Governing Equation | Citations |

| Anaerobic, Acidic (pH < 7) | Thiosulfate (S₂O₃²⁻), Bisulfite (HSO₃⁻) | - | 2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ | [1][4] |

| Anaerobic, Neutral (pH ≈ 7) | Thiosulfate (S₂O₃²⁻), Bisulfite (HSO₃⁻) | - | 2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ | [1][5] |

| Anaerobic, Alkaline (pH 9-12.5) | Thiosulfate (S₂O₃²⁻), Bisulfite (HSO₃⁻) | - | 2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ | [4][8] |

| Anaerobic, Strong Alkaline (pH 14) | Sulfite (SO₃²⁻) | Sulfide (S²⁻) | 3S₂O₄²⁻ + 6OH⁻ → 5SO₃²⁻ + S²⁻ + 3H₂O | [8][9][10] |

| Aerobic | Bisulfate (HSO₄⁻), Bisulfite (HSO₃⁻) | - | Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ | [1][5][7] |

| Solid, >150°C (no air) | Sodium Sulfite (Na₂SO₃), Sodium Thiosulfate (Na₂S₂O₃), Sulfur Dioxide (SO₂) | Sulfur (S) | 2Na₂S₂O₄ → Na₂SO₃ + Na₂S₂O₃ + SO₂ | [1][4][5] |

Table 2: Kinetic Parameters for Aqueous Decomposition

| Condition | Reaction Order | Rate Constants (at 23°C) | Activation Energy (Ea) | Citations |

| Anaerobic, pH 3.5-5.0 | Complex, Autocatalytic | k₁ = 1.67 x 10⁻¹ L mol⁻¹ s⁻¹ k₂ = 5.83 x 10³ L² mol⁻² s⁻¹ | Not specified | [3][13] |

| Anaerobic, Alkaline | First-Order | 4.5 x 10⁻⁴ min⁻¹ (at 88.5°C) | 26.5 kcal/mol (approx. 111 kJ/mol) | [14] |

| Anaerobic, pH 9 | - | - | 40 ± 5 kJ/mol | [10] |

| Anaerobic, pH 14 | - | - | 55 ± 10 kJ/mol | [10] |

| Concentrated Bisulfite Buffer | First-Order (w.r.t. dithionite) | Not specified | 18 kcal/mol (approx. 75 kJ/mol) | [15] |

Factors Influencing Stability

-

pH: This is the most critical factor. Stability is lowest in acidic conditions, increases significantly in alkaline solutions, peaks in a narrow window of pH 12.5-13, and then decreases again at very high alkalinity (pH 14).[4][8][10]

-

Temperature: Higher temperatures universally accelerate the rate of decomposition.[4][8] Solutions should be kept cool to maintain stability.[4]

-

Concentration: Increased concentration of dithionite can accelerate decomposition, particularly at high pH.[8][10]

-

Presence of Oxygen: Oxygen rapidly oxidizes dithionite.[1] Therefore, for applications requiring its reducing power, solutions must be prepared and used under anaerobic or deoxygenated conditions.

-

Decomposition Products: The decomposition is autocatalytic, meaning the products (especially bisulfite) can catalyze further decomposition.[4][6]

Experimental Protocols

Studying the decomposition of sodium dithionite requires careful control of experimental conditions, particularly the exclusion of oxygen, and robust analytical methods to quantify the various sulfur-oxygen species.

Sample Preparation and Reaction Monitoring (ATR-FTIR Method)

This protocol is adapted from studies on the thermal and alkaline stability of sodium dithionite.[8][10]

-

Solution Preparation: Prepare sodium dithionite solutions of desired concentrations (e.g., 0.2 M, 0.4 M, 0.6 M) using deoxygenated, deionized water. Adjust the pH to the target value (e.g., 9, 11.5, 12.5, 13, 14) using a suitable base like NaOH. All preparations must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus: Utilize an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer equipped with a heatable, sealed sample cell to maintain anaerobic conditions and control temperature.

-

Data Acquisition:

-

Transfer the prepared dithionite solution to the sealed ATR cell under inert gas flow.

-

Heat the cell to the desired temperature (e.g., 80°C, 100°C, 120°C).

-

Record FTIR spectra at regular time intervals (e.g., every 10 minutes).

-

-